molecular formula C6H11NO3S B11976214 3-(Ethenylsulfonyl)-2-methylpropanamide

3-(Ethenylsulfonyl)-2-methylpropanamide

Cat. No.: B11976214
M. Wt: 177.22 g/mol
InChI Key: QMTPWVVMQXOMSH-UHFFFAOYSA-N
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Description

However, the available research focuses on structurally related benzotriazolylpropanamides (e.g., 3-(1H-benzotriazol-1-yl)-2-methylpropanamide and its isomers). This discrepancy suggests either a nomenclature inconsistency in the query or a limitation in the provided sources. The following analysis will instead focus on 3-(benzotriazolyl)-2-methylpropanamide and its analogs, as detailed in the evidence.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

3-ethenylsulfonyl-2-methylpropanamide

InChI

InChI=1S/C6H11NO3S/c1-3-11(9,10)4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H2,7,8)

InChI Key

QMTPWVVMQXOMSH-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C=C)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE typically involves the reaction of ethenesulfonyl chloride with 2-methyl-propionamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights three benzotriazolylpropanamide derivatives synthesized via Michael addition reactions:

3-(1H-Benzotriazol-1-yl)-2-methylpropanamide (Compound 1)

3-(2H-Benzotriazol-2-yl)-2-methylpropanamide (Compound 2)

3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide (Compound 3)

Key Observations :

  • Isomerism : Compounds 1 and 2 are structural isomers arising from the tautomerism of benzotriazole (1H vs. 2H forms). The dominance of Compound 1 in synthesis reflects the thermodynamic preference for the 1H-tautomer in the reaction .
  • Crystallography : Compound 1 and 2 exhibit distinct triclinic packing with varied unit cell parameters. Compound 1 forms infinite N–H···O/N hydrogen-bonded networks, while Compound 2’s structure is less stabilized due to weaker π-interactions .
  • Functional Group Impact : Compound 3, with an N,N-dimethylamide group, lacks the hydrogen-bonding capacity of Compounds 1 and 2, leading to simpler π-dimer aggregation in its crystal structure .
Spectroscopic and Thermal Properties
  • NMR Data :
    • Compound 1 : Amide carbonyl resonance at 175.2 ppm in ¹³C NMR .
    • Compound 2 : Similar NMR profiles but distinct crystal packing due to tautomeric differences .
  • Thermal Stability: No direct data provided, but the hydrogen-bonding networks in Compounds 1 and 2 suggest higher melting points compared to Compound 3 .
Functional Comparisons with Other Propanamides

and describe unrelated propanamides (e.g., thiophene- or naphthalene-substituted derivatives), which differ in:

  • Bioactivity : Thiophene/naphthalene derivatives () are often pharmacologically active, whereas benzotriazolylpropanamides (–3, 5) are primarily studied for their structural and catalytic properties.
  • Synthetic Routes : Benzotriazolylpropanamides rely on Michael additions, while thiophene derivatives involve multi-step alkylation/amination .

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